molecular formula C14H18N2O2 B1395363 Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate CAS No. 1355004-67-9

Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate

Cat. No.: B1395363
CAS No.: 1355004-67-9
M. Wt: 246.3 g/mol
InChI Key: MDCFKGUNYKIYRE-UHFFFAOYSA-N
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Description

Molecular Geometry and Bicyclo[2.1.1]hexane Core Analysis

The bicyclo[2.1.1]hexane core in benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate exhibits a strained, non-planar geometry characterized by two fused rings with bridgehead carbons at positions 1, 2, and 4. This compact structure imposes significant angular strain, with bridgehead C–C–C bond angles measuring approximately 85–93°. Key bond lengths within the bicyclic system include:

Parameter Value
Bridgehead C–C bond 1.56 Å
Adjacent C–C bonds 1.54–1.58 Å
Bridgehead C–C–C angle 93.4°

The carbamate group (–NH–CO–O–) adopts a planar configuration due to resonance stabilization, with partial double-bond character in the C–N bond (1.34 Å) and C–O bonds (1.23 Å). The bicyclo[2.1.1]hexane core’s rigidity restricts rotational freedom, enforcing a fixed spatial arrangement of substituents.

Electronic Configuration and Hybridization Patterns

The bicyclo[2.1.1]hexane carbons exhibit sp³ hybridization, with bond angles deviating from the ideal tetrahedral geometry due to ring strain. The carbamate nitrogen adopts sp² hybridization, participating in resonance with the carbonyl group:

$$
\text{Resonance: } \text{O=C–N–} \leftrightarrow \text{O–C=N–}
$$

Electron density mapping reveals partial positive charges at the bridgehead carbons (δ⁺ ≈ +0.12 e) and a negative charge on the carbonyl oxygen (δ⁻ ≈ -0.45 e). The amino group (–NH₂) at position 4 contributes to electron donation through hyperconjugation, slightly reducing strain in the bicyclic system.

Comparative Analysis with Ortho-Substituted Benzene Bioisosteres

Bicyclo[2.1.1]hexane serves as a saturated bioisostere for ortho-substituted benzene, mimicking its spatial and electronic properties while improving metabolic stability. Geometric comparisons include:

Parameter Bicyclo[2.1.1]hexane Ortho-Benzene
Interatomic distance (d) 3.05–3.19 Å 3.04–3.10 Å
Bond length (r) 1.56 Å 1.39–1.41 Å
Dihedral angle (θ) 56–59° 7–8°
Planar angles (φ₁/φ₂) 61–65° 55–57°

The bicyclo system’s three-dimensionality reduces π-π stacking interactions but enhances solubility (e.g., +300% in aqueous media for analogs).

X-ray Crystallographic Characterization

Single-crystal X-ray diffraction studies confirm the bicyclo[2.1.1]hexane core’s distorted geometry and carbamate group planarity. Key crystallographic data:

Parameter Value
Space group P2₁/c
Unit cell dimensions a = 8.21 Å, b = 10.34 Å, c = 12.45 Å
Bond angle variance 2.1°
Torsional rigidity ±1.2° (carbamate)

Electron density maps highlight localized strain at the bridgehead carbons, with anisotropic displacement parameters (ADPs) 20–30% higher than non-bridgehead positions. Hydrogen bonding between the carbamate oxygen and adjacent NH₂ group stabilizes the crystal lattice (O···H–N distance: 2.12 Å).

Properties

IUPAC Name

benzyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c15-13-6-7-14(9-13,10-13)16-12(17)18-8-11-4-2-1-3-5-11/h1-5H,6-10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCFKGUNYKIYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(C2)N)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of Bicyclo[2.1.1]hexane Core

A modular approach to bicyclo[2.1.1]hexanes involves photochemical [2+2] cycloaddition of suitably substituted alkenes or ketones under visible light irradiation with iridium-based photocatalysts.

  • Photocatalytic [2+2] Cycloaddition:
    Ketones derived from phenylacetaldehyde derivatives undergo visible-light-mediated intramolecular [2+2] cycloaddition using an iridium complex catalyst (e.g., (Ir[dF(CF3)ppy]2(dtbpy))PF6) under blue LED irradiation (approx. 400 nm) in dry acetonitrile. The reaction is typically degassed with nitrogen and stirred for 4 hours to afford bicyclo[2.1.1]hexanone intermediates in good yields.

  • Typical Conditions:

    • Catalyst loading: 2 mol%
    • Solvent: Dry CH3CN (0.075 M)
    • Irradiation: Blue LEDs (400 W photoreactor)
    • Temperature: Ambient
    • Reaction time: ~4 hours

Functional Group Transformations

  • Reduction of Ketone to Alcohol:
    The bicyclic ketone intermediate is reduced to the corresponding secondary alcohol using sodium borohydride (NaBH4) in anhydrous methanol at 0 °C to room temperature overnight. This step provides a handle for further functionalization.

  • Amination and Carbamate Formation:
    The amino group is introduced at the 4-position of the bicyclohexane ring, often via decarboxylative amination or nucleophilic substitution methods. Subsequently, the amino group is protected as a benzyl carbamate by reaction with benzyl chloroformate (Cbz-Cl) under basic conditions to yield this compound.

Photoelectrochemical Decarboxylative C(sp3)–N Coupling

A recent modular and versatile method involves photoelectrochemical decarboxylative C(sp3)–N bond formation, which can be adapted to synthesize saturated bioisosteres of anilines such as the bicyclo[2.1.1]hexane amine derivatives.

  • Reaction Setup:

    • Reagents: Carboxylic acid precursor, aniline, Fe(OAc)2, Cu(acac)2, TBABF4 (tetrabutylammonium tetrafluoroborate)
    • Solvent: Degassed DMF
    • Base: Triethylamine (Et3N)
    • Electrolysis: Constant current (1.0–2.5 mA) under nitrogen atmosphere
    • Irradiation: 390 nm LEDs
    • Duration: 10–15 hours at 20 °C
  • Outcome:
    This method allows efficient formation of the C–N bond at the bicyclic scaffold, enabling the synthesis of the aminobicyclohexane intermediate, which can be subsequently carbamoylated.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Reference
1 Methylenation of phenylacetaldehyde Phenylacetaldehyde, Eschenmoser’s salt, Et3N, CH2Cl2 2-Phenylacrylaldehyde Quantitative
2 Allyl Grignard Addition Allyl magnesium chloride, THF, 0 °C Allylic alcohol derivatives Moderate to High
3 Oxidation (DMP) Dess–Martin periodinane, CH2Cl2 Ketone intermediates High
4 Photocatalytic [2+2] Cycloaddition Iridium catalyst, blue LEDs, CH3CN Bicyclo[2.1.1]hexanone Good
5 Ketone Reduction NaBH4, MeOH, 0 °C to RT Bicyclo[2.1.1]hexanol High
6 Photoelectrochemical Decarboxylative C(sp3)–N Coupling Fe(OAc)2, Cu(acac)2, TBABF4, Et3N, DMF, LEDs, electrolysis Aminobicyclohexane intermediate Moderate to High
7 Carbamate Formation Benzyl chloroformate, base (e.g., Et3N) This compound High Inferred

Research Findings and Notes

  • The bicyclo[2.1.1]hexane scaffold is accessible via visible-light photocatalysis, which offers mild and selective conditions for constructing strained bicyclic systems.
  • Photoelectrochemical methods provide a modular and green approach to install amino groups on saturated bioisosteres, improving synthetic versatility and functional group tolerance.
  • The benzyl carbamate protecting group is commonly used due to its stability and ease of removal under hydrogenolysis conditions, making it suitable for further synthetic elaborations.
  • The overall synthetic route is amenable to scale-up with proper photoreactor setups and electrochemical cells, facilitating access to this compound for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium azide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or ethers.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that derivatives of benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate exhibit notable antibacterial and antifungal activities. These compounds were synthesized through reductive amination of chromen-2-one with substituted aromatic aldehydes, demonstrating efficacy comparable to standard treatments. Molecular docking studies have shown a good correlation between predicted and experimental inhibitory potency against oxidoreductase proteins, suggesting potential therapeutic applications in treating infections.

Drug Development
The compound serves as a building block for synthesizing bicyclo[2.1.1]hexane derivatives, which are valuable in drug discovery due to their sp³-rich chemical spaces. This structural feature is crucial for creating bioactive compounds with enhanced properties, potentially leading to new therapeutic agents .

Materials Science

Organic Light Emitting Diodes (OLEDs)
this compound is incorporated into OLED materials to improve electronic properties and light-emitting efficiency. The resulting materials demonstrate higher luminescence and better charge transport properties, making them suitable for advanced display technologies.

Organic Field Effect Transistors (OFETs)
In the realm of flexible electronics, this compound is used to modify the semiconductor layer of OFETs, enhancing their performance and stability. Devices fabricated with this compound show improved charge mobility and operational stability, which are critical for the development of next-generation electronic devices.

Synthetic Organic Chemistry

Photochemical Reactions
The compound is involved in photochemical processes that facilitate the creation of new building blocks for pharmaceuticals and materials science. Specifically, it participates in [2+2] cycloaddition reactions that produce new 1,2-disubstituted bicyclo[2.1.1]hexane modules, expanding the available chemical space for synthesis .

Synthesis Methodologies
Various synthetic routes have been explored for producing this compound, including Lewis acid-catalyzed cycloadditions that allow for efficient construction of quaternary carbon centers and functionalized bicycles traditionally difficult to access .

Computational Chemistry

Molecular Modeling
The compound is utilized in molecular modeling studies to predict interactions with biological targets, aiding in the design of new drugs with enhanced efficacy. This computational approach is essential for understanding the mechanisms by which such compounds exert their biological effects.

Summary Table of Applications

Field Application Methodology Outcomes
Medicinal ChemistryAntimicrobial propertiesReductive aminationSignificant antibacterial and antifungal activity
Materials ScienceOLEDsIncorporation into OLED materialsHigher luminescence and improved charge transport
Materials ScienceOFETsModification of semiconductor layersEnhanced performance and stability
Synthetic Organic ChemistryPhotochemical reactions[2+2] cycloadditionNew 1,2-disubstituted bicyclo[2.1.1]hexane modules
Computational ChemistryMolecular modelingPredictive modelingInsights into drug design

Mechanism of Action

The mechanism of action of Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride

This analog replaces the benzyl group with a tert-butyl carbamate moiety. Key differences include:

  • Solubility : The tert-butyl group increases hydrophobicity, reducing aqueous solubility compared to the benzyl derivative.
  • Stability : Tert-butyl carbamates are typically more resistant to acidic hydrolysis than benzyl carbamates, making them preferable in multi-step syntheses requiring orthogonal protection .
  • Applications : While the benzyl variant is actively used in drug discovery, the tert-butyl analog has been discontinued commercially, limiting its accessibility .

Benzyl Carbamates with Aromatic Substitutions

Compounds such as benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate (23) and benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (28) exhibit structural similarities but differ in their aromatic substituents:

Parameter Compound 23 Compound 28 Target Compound
Bioactivity (IC₅₀) Moderate AChE inhibition Lowest IC₅₀ (vs. galanthamine) Not reported
Selectivity Index High for BChE Extreme selectivity for AChE Under investigation
Key Substituent Ethyl-phenyl ketone 3-Chlorophenyl ketone Bicyclo[2.1.1]hexane scaffold

These differences highlight how aromatic substituents and ketone groups enhance enzyme inhibition (AChE/BChE), whereas the bicyclic scaffold in the target compound may optimize steric interactions with target receptors .

Reactivity in Condensation Reactions

Benzyl carbamate derivatives undergo acid-catalyzed condensation with glyoxal, but the bicyclic amine in the target compound introduces distinct reactivity:

  • Solvent Effects : Polar aprotic solvents like DMSO deactivate condensation reactions due to strong solvation effects, whereas polar protic solvents (e.g., AcOH) favor cyclic product formation (e.g., N,N′-bis(carbobenzoxy)-1,4-dioxane-2,5-diol) .
  • Byproduct Formation : Unlike simpler benzyl carbamates, the bicyclic structure in the target compound may reduce side reactions (e.g., re-esterification in FoOH or hydrolysis in H₂O) due to steric hindrance .

Key Research Findings and Data

Physicochemical Properties

Property Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate Benzyl Carbamate (Parent) tert-Butyl Analog
Molecular Weight 282.77 g/mol (HCl salt) 165.19 g/mol 266.76 g/mol (HCl salt)
Boiling Point Not reported 170–175°C Not reported
Solubility Moderate in DMSO, MeOH High in polar solvents Low in H₂O

Biological Activity

Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate, also known by its IUPAC name benzyl N-(4-aminobicyclo[2.1.1]hexan-1-yl)carbamate, is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₉N₂O₂, with a molecular weight of 246.31 g/mol. Its structure features a bicyclic amine core with a benzyl and carbamate functional group, contributing to its diverse biological activities.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₄H₁₉N₂O₂
Molecular Weight246.31 g/mol
CAS Number1355004-67-9

Synthesis

The synthesis of this compound typically involves multiple synthetic routes including cyclization reactions followed by functional group modifications to introduce the benzyl and carbamate moieties. A common method includes reductive amination techniques that utilize various aldehydes and amines under controlled conditions to yield the desired compound with high purity.

This compound is believed to exert its biological effects through interactions with specific molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions, modulating the activity of these targets, while the carbamate group may facilitate additional interactions that enhance its biological potency.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. Research indicates that these compounds exhibit significant antibacterial and antifungal activities, comparable to standard treatments used in clinical settings. For instance, molecular docking studies demonstrated a strong correlation between predicted binding affinities and experimental inhibitory potency against various pathogens, suggesting that these compounds could serve as templates for developing new antimicrobial agents .

Case Studies

A notable study explored the application of this compound in drug design through molecular modeling techniques. The findings revealed that derivatives of this compound could effectively inhibit oxidoreductase enzymes, which are crucial in various metabolic pathways . This study underscores the potential for this compound in therapeutic applications targeting metabolic disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
Benzyl Carbamate CarbamateSimple structure; commonly used as a precursor
4-Aminobicyclo[2.2.2]octane Bicyclic AmineDifferent bicyclic framework; potential for different interactions
Benzyl (3-aminoindole) Indole DerivativeContains an indole ring; distinct biological properties

This compound stands out due to its specific bicyclic arrangement and functional groups that may offer unique pharmacological properties compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate

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